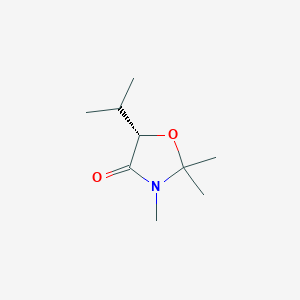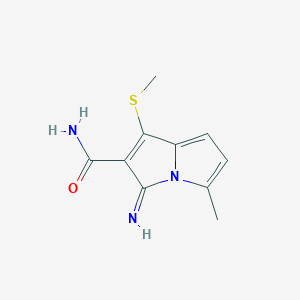![molecular formula C14H12O B12892812 2,6-Dimethyldibenzo[b,d]furan CAS No. 51801-71-9](/img/structure/B12892812.png)
2,6-Dimethyldibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyldibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds consisting of two benzene rings fused to a central furan ring. The presence of methyl groups at the 2 and 6 positions of the dibenzofuran structure imparts unique chemical and physical properties to this compound. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyldibenzo[b,d]furan typically involves the cyclization of appropriate precursors. One common method is the cyclization of diarylether derivatives. This process can be achieved through various cyclization reactions, including oxidative cyclization and metal-catalyzed cyclization . The reaction conditions often involve the use of catalysts such as palladium or copper, along with suitable oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while Friedel-Crafts acylation requires the use of acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyldibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyldibenzo[b,d]furan depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Usnic Acid: A dibenzofuran derivative with notable antimicrobial and anticancer properties.
Dibenzofuran: The parent compound, which lacks the methyl groups at the 2 and 6 positions.
Uniqueness: 2,6-Dimethyldibenzo[b,d]furan is unique due to the presence of methyl groups at specific positions, which can influence its reactivity and interaction with biological targets. This structural modification can enhance its stability, solubility, and overall biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
51801-71-9 |
|---|---|
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2,6-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8H,1-2H3 |
InChI-Schlüssel |
TVVXNMSFBQPOSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(C=CC=C23)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)

![2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12892744.png)





![2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide](/img/structure/B12892769.png)
![Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12892779.png)
![3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892780.png)

![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/no-structure.png)
![(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)
